molecular formula C9H6Cl2O2 B8371830 (4,6-Dichlorobenzofuran-2-yl)methanol CAS No. 1221257-45-9

(4,6-Dichlorobenzofuran-2-yl)methanol

Cat. No.: B8371830
CAS No.: 1221257-45-9
M. Wt: 217.05 g/mol
InChI Key: OIZJZRQFYMDBAN-UHFFFAOYSA-N
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Description

(4,6-Dichlorobenzofuran-2-yl)methanol is a useful research compound. Its molecular formula is C9H6Cl2O2 and its molecular weight is 217.05 g/mol. The purity is usually 95%.
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Properties

CAS No.

1221257-45-9

Molecular Formula

C9H6Cl2O2

Molecular Weight

217.05 g/mol

IUPAC Name

(4,6-dichloro-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C9H6Cl2O2/c10-5-1-8(11)7-3-6(4-12)13-9(7)2-5/h1-3,12H,4H2

InChI Key

OIZJZRQFYMDBAN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC(=C2)CO)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Propargyl alcohol (0.12 ml; 1.96 mmol) was added drop wise to a refluxing mixture of the product of Step D (0.55 g; 1.96 mmol) and Cu2O (0.2 g; 1.4 mmol) in anhydrous pyridine (4 ml) under N2. After refluxing for 1 h, the solvent was removed under reduced pressure and the residue was treated with EtOAc (15 ml). The insoluble material was filtered off and the filtrate was washed with 10% citric acid, H2O, brine, dried over anhydrous MgSO4 and filtered. The filtrate was evaporated under reduced pressure and the residue was purified by FCC (SiO2; CH2Cl2) to give the title compound (0.24 g; 56%) as colourless solid. 1H-NMR (CDCl3) 1.91 (tr, 1H, J=6.3 Hz); 4.75 (d, 1H, J=6.3 Hz); 6.72 (s, 1H); 7.23 (s, 1H); 7.37 (s, 1H).
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
[Compound]
Name
Cu2O
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
56%

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